1-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide
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Description
1-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H19F2N5O2S and its molecular weight is 407.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that thiazole derivatives have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, in general, are known to interact with various biological targets leading to a range of effects . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as solubility and chemical stability may play a role .
Biological Activity
The compound 1-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide is a complex organic molecule that exhibits significant biological activity. Its structure incorporates a piperidine ring, a difluorophenyl moiety, and a thiazolo-triazole derivative. This unique combination of functional groups suggests potential interactions with various biological targets.
Structural Features
The structural formula can be summarized as follows:
Component | Description |
---|---|
Piperidine Ring | A six-membered saturated nitrogen-containing ring. |
Difluorophenyl Group | Enhances lipophilicity and potential biological interactions. |
Thiazolo-Triazole Moiety | Imparts specific pharmacological properties. |
Biological Activity
- Antimicrobial Properties : Several studies have indicated that compounds containing thiazolo-triazole structures exhibit antimicrobial activity. The presence of the hydroxyl group in this compound may enhance its reactivity towards microbial targets.
- Anticancer Activity : Research on related compounds has shown promising results against various cancer cell lines. For instance, derivatives of triazole-thiones have been reported to exhibit cytotoxicity against colon carcinoma and breast cancer cells with IC50 values indicating effective inhibition of cell proliferation .
- Enzyme Inhibition : The structural components of this compound suggest potential inhibition of specific enzymes involved in disease pathways. Compounds with similar thiazole and triazole structures have demonstrated enzyme inhibition capabilities, which may translate to this compound's activity .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various thiazolo-triazole derivatives against the HCT-116 colon cancer cell line. The compound exhibited an IC50 value of 6.2 μM, indicating significant anticancer properties compared to standard treatments like cisplatin .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of thiazolo-triazole derivatives against pathogenic bacteria. The results indicated that compounds similar to this structure showed good antibacterial activity, suggesting potential therapeutic applications in treating infections .
Research Findings
Research findings emphasize the importance of the structural features of this compound in determining its biological activity:
- Lipophilicity : The difluorophenyl group enhances the compound's ability to penetrate cellular membranes.
- Hydroxyl Group : This functional group may facilitate hydrogen bonding with biological targets, increasing binding affinity.
- Heterocycles : The presence of thiazole and triazole rings is often associated with diverse pharmacological activities.
Properties
IUPAC Name |
1-[(3,4-difluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N5O2S/c1-9-22-18-25(23-9)17(27)15(28-18)14(11-2-3-12(19)13(20)8-11)24-6-4-10(5-7-24)16(21)26/h2-3,8,10,14,27H,4-7H2,1H3,(H2,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZMPXFHTWWINY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCC(CC4)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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